5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
Description
Properties
CAS No. |
1244991-38-5 |
|---|---|
Molecular Formula |
C13H13BrN2S |
Molecular Weight |
309.23 g/mol |
IUPAC Name |
5-benzyl-2-bromo-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C13H13BrN2S/c14-13-15-11-9-16(7-6-12(11)17-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
CXYBSMFCFFLRRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC(=N2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Tetrahydrothiazolopyridine Core
- Starting Materials: 2-Amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine or related aminopyridine derivatives.
- Method: The cyclization typically involves treatment of a suitable piperidone or aminopyridine precursor with sulfur sources (e.g., elemental sulfur or phosphorus pentasulfide) and cyanamide or related reagents to form the thiazole ring fused to the tetrahydropyridine.
- Conditions: Reactions are carried out under reflux in inert solvents such as isopropanol or other alcohols, often under inert atmosphere (argon or nitrogen) to prevent oxidation.
- Example: The synthesis reported by Alcaide et al. uses 2-amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a key intermediate, prepared commercially or via cyclization from precursors.
Bromination at the 2-Position
- Reagents: Copper(II) bromide and alkyl nitrites or other brominating agents.
- Procedure: The 2-position of the tetrahydrothiazolopyridine ring is selectively brominated under mild conditions.
- Optimization: Bromination is controlled to avoid over-bromination or substitution at other positions.
- Alternative: Direct bromination without copper bromide(II) has been reported, improving process simplicity.
Introduction of the Benzyl Group
- The benzyl substituent is often introduced early in the synthesis via benzylation of the appropriate nitrogen or carbon center on the pyridine ring or its precursor.
- This step is critical for the biological activity and specificity of the compound.
Isolation and Salt Formation
- The free base is typically converted to the hydrochloride salt for enhanced stability and solubility.
- This is achieved by treatment with hydrochloric acid in suitable solvents.
- The hydrochloride salt form is the common commercial and research form of the compound.
| Step | Reagents/Conditions | Solvents | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Cyclization | Sulfur powder, cyanamide, secondary amine | Isopropanol (iPrOH) | Reflux (~80°C) | Several hours | Inert atmosphere recommended |
| Bromination | CuBr2 and alkyl nitrite or direct bromination | Acetonitrile, DMF, or similar | Room temp to 50°C | 1-4 hours | Controlled to avoid over-bromination |
| Benzyl group introduction | Benzyl halide or benzylation reagents | Suitable organic solvent | Ambient to reflux | Variable | Often done on precursor before cyclization |
| Salt formation | HCl in ethanol or similar | Ethanol or methanol | Room temperature | 1-2 hours | Yields stable hydrochloride salt |
- The process for producing 5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine has been optimized to reduce the number of steps and improve yield by employing direct bromination methods and efficient cyclization protocols.
- Use of inert solvents such as N,N-dimethylacetamide (DMAc) during certain steps improves reaction efficiency.
- Reaction times and temperatures are carefully controlled to maximize product purity and minimize side reactions.
- The compound can be isolated as stable salts with various acids, but hydrochloride is preferred for pharmaceutical applications.
- Advanced purification techniques such as flash chromatography and recrystallization are employed to achieve high purity suitable for biological studies.
| Preparation Stage | Key Reagents/Conditions | Outcome/Comments |
|---|---|---|
| Core Cyclization | Sulfur powder, cyanamide, secondary amine, reflux in iPrOH | Formation of tetrahydrothiazolopyridine core |
| Bromination | CuBr2 + alkyl nitrite or direct bromination | Selective 2-position bromination |
| Benzyl Introduction | Benzyl halide or benzylation reagents | Installation of benzyl group at 5-position |
| Salt Formation | HCl in ethanol or methanol | Formation of stable hydrochloride salt |
| Purification | Flash chromatography, recrystallization | High purity compound for research and pharma use |
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Bromine at Position 2: The bromine atom in the target compound and its analogs (e.g., 2-Bromo-5-methyl derivative) facilitates nucleophilic substitution reactions, enabling the introduction of methoxy, amino, or aryl groups . For example, substitution with NaOMe yields 4,5,6,7-tetrahydro-2-methoxythiazolo[5,4-c]pyridine (>90% yield) .
- N-Substituents: Benzyl vs. Boc/Cbz: The benzyl group in the target compound offers ease of removal via hydrogenolysis, whereas Boc and Cbz groups require acidic or catalytic conditions, respectively . Methyl Group: The 5-methyl analog exhibits enhanced metabolic stability compared to the benzyl derivative, as seen in edoxaban-related pharmacokinetic studies .
Structural and Electronic Differences
- Thiazolo vs. Thieno Systems: While the target compound contains a thiazole ring, analogs like 5-Benzyl-2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (thiophene-based) show reduced electronic density at position 2, altering reactivity toward electrophiles .
- Fused Imidazole Derivatives : Compounds like 4-(4-bromophenyl)-imidazo[4,5-c]pyridine exhibit stronger SSAO inhibition due to the imidazole ring’s electron-rich nature, contrasting with the thiazolo system’s moderate activity .
Biological Activity
5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a heterocyclic compound with a fused thiazole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its unique structural features that may enhance biological activity. The presence of the benzyl group is believed to play a significant role in its specificity toward various molecular targets, making it a candidate for drug development and biological studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its IUPAC name reflects its complex structure, which includes a bromine atom and a benzyl substituent. The compound's properties are influenced by the interactions between the thiazole and pyridine rings, which can impact its biological activity.
Biological Activity
Research indicates that this compound exhibits notable biological activities. Key areas of interest include:
- Kinase Interactions : Studies suggest that this compound may interact with various kinases involved in critical signaling pathways. Such interactions could provide insights into its mechanism of action and therapeutic potential.
- Beta-Adrenoceptor Activity : Analogues of thiazolopyridine derivatives have shown selective beta3-adrenoceptor agonist activity. The structural integrity of the thiazolo[4,5-c]pyridine ring is crucial for maintaining this activity in related compounds .
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | Lacks benzyl group | Simpler structure may result in different biological activity |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | Contains a methyl group instead of benzyl | Potentially different pharmacological properties |
| 2-Amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | Amino group substitution | May exhibit distinct biological activities due to amino functionality |
The presence of the benzyl group in this compound enhances its biological activity compared to similar compounds. This structural feature may significantly influence its pharmacokinetics and therapeutic potential.
Case Studies and Research Findings
- Kinase Targeting : A study focusing on the interactions of thiazolopyridine derivatives with various kinases demonstrated that modifications to the structure can lead to significant changes in binding affinity and selectivity. This highlights the potential for designing targeted therapies based on structural variations of compounds like this compound.
- Beta-Adrenoceptor Agonism : Research involving related thiazolopyridine derivatives indicated that certain modifications could enhance selectivity for beta3-adrenoceptors. This suggests that this compound might be optimized for specific receptor interactions through further chemical modifications .
- Toxicological Studies : Safety data indicate that while this compound shows promise in biological applications, it also poses risks such as skin irritation and respiratory toxicity upon exposure. Understanding these toxicological profiles is essential for evaluating its suitability for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
